molecular formula C17H19FN2O B11500877 Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro-

Indazol-4-one, 3-butyl-1-(2-fluorophenyl)-1,5,6,7-tetrahydro-

Cat. No.: B11500877
M. Wt: 286.34 g/mol
InChI Key: OHMJNNWYRNZPPL-UHFFFAOYSA-N
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Description

3-BUTYL-1-(2-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is a synthetic organic compound that belongs to the class of indazoles Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring This particular compound is characterized by the presence of a butyl group at the 3-position and a fluorophenyl group at the 1-position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-1-(2-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-fluorobenzaldehyde with butylhydrazine to form an intermediate hydrazone, which is then cyclized to produce the indazole core. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-1-(2-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced indazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the indazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated indazole derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

3-BUTYL-1-(2-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-BUTYL-1-(2-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BUTYL-1-(2-FLUOROPHENYL)-4,5,6,7-TETRAHYDRO-1H-INDAZOL-4-ONE is unique due to its specific substitution pattern and the presence of the ketone group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C17H19FN2O

Molecular Weight

286.34 g/mol

IUPAC Name

3-butyl-1-(2-fluorophenyl)-6,7-dihydro-5H-indazol-4-one

InChI

InChI=1S/C17H19FN2O/c1-2-3-8-13-17-15(10-6-11-16(17)21)20(19-13)14-9-5-4-7-12(14)18/h4-5,7,9H,2-3,6,8,10-11H2,1H3

InChI Key

OHMJNNWYRNZPPL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NN(C2=C1C(=O)CCC2)C3=CC=CC=C3F

Origin of Product

United States

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